Home > Products > Screening Compounds P101397 > Dmt-Pro-Tmp-Phe-NH2
Dmt-Pro-Tmp-Phe-NH2 -

Dmt-Pro-Tmp-Phe-NH2

Catalog Number: EVT-10980225
CAS Number:
Molecular Formula: C37H47N5O5
Molecular Weight: 641.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dmt-Pro-Tmp-Phe-NH2, also known as 2’,6’-dimethyltyrosine-proline-tryptophan-phenylalanine amide, is a synthetic peptide that incorporates four amino acids with an amide group at the C-terminus. This compound is specifically designed to interact with opioid receptors, particularly the μ-opioid receptor, which plays a pivotal role in pain modulation and analgesia. The inclusion of 2’,6’-dimethyltyrosine enhances the peptide's stability and bioactivity compared to its natural counterparts, making it a subject of interest in pharmacological research aimed at developing new analgesics.

Source and Classification

Dmt-Pro-Tmp-Phe-NH2 is classified as a synthetic opioid peptide analog. Its structure is derived from naturally occurring opioid peptides but modified to improve its pharmacological properties. The compound is synthesized primarily for research purposes, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dmt-Pro-Tmp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process can be summarized as follows:

  1. Attachment: The C-terminal amino acid (Phenylalanine with an amide group) is attached to a resin.
  2. Sequential Addition: The subsequent amino acids (Tryptophan, Proline, and 2’,6’-dimethyltyrosine) are added one at a time using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
  3. Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow for the next addition.
  4. Washing: Thorough washing steps are performed between each cycle to ensure purity.
  5. Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Molecular Structure Analysis

Structure and Data

Dmt-Pro-Tmp-Phe-NH2 has a complex molecular structure characterized by its specific arrangement of amino acids and functional groups. The compound's molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 356.42 g/mol.

  • InChI Key: A unique identifier for this compound can be represented as VSEYLDNPHYTJMJ-AVTOYXFISA-N.
  • Isomeric SMILES: The structural representation can be expressed as C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C.
Chemical Reactions Analysis

Reactions and Technical Details

Dmt-Pro-Tmp-Phe-NH2 can undergo various chemical reactions:

  • Oxidation: This reaction can occur at the Dmt and Tmp residues, often using hydrogen peroxide under mild conditions.
  • Reduction: Although less common, reduction reactions can occur with agents like sodium borohydride under specific conditions.
  • Substitution: The peptide can participate in substitution reactions involving nucleophiles at the amide or aromatic groups.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideMild conditions
ReductionSodium borohydrideSpecific conditions
SubstitutionVarious nucleophilesAppropriate conditions

These reactions may yield oxidized derivatives or substituted forms of the peptide.

Mechanism of Action

Dmt-Pro-Tmp-Phe-NH2 primarily exerts its effects through interaction with the μ-opioid receptor. Upon binding, it induces conformational changes in the receptor that trigger downstream signaling pathways, including:

  • Inhibition of adenylate cyclase
  • Activation of potassium channels
  • Inhibition of calcium channels

These actions collectively lead to reduced neuronal excitability and transmission of pain signals, contributing to its potential analgesic properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Enhanced stability due to modifications like 2’,6’-dimethyltyrosine.
  • pKa Values: Relevant for understanding ionization states under physiological conditions.

These properties make Dmt-Pro-Tmp-Phe-NH2 suitable for various experimental applications in pharmacology.

Applications

Dmt-Pro-Tmp-Phe-NH2 has several significant applications in scientific research:

  • Chemistry: Used in studies exploring structure-activity relationships of opioid peptides, helping researchers understand how modifications affect receptor binding and activity.
  • Biology: Investigated for its role in biological pathways related to opioid receptors, aiding in studies of receptor-ligand interactions and cellular responses.
  • Medicine: Studied for potential applications in modulating pain pathways and developing new analgesics.
  • Industry: While industrial applications are still under research, its potential in creating new therapeutic agents makes it valuable for pharmaceutical companies .
Introduction to Multifunctional Opioid Peptide Therapeutics

Evolution of Bifunctional Opioid Ligand Design Paradigms

The conceptual framework for bifunctional ligands emerged from observations of endogenous opioid peptide systems and their interactions with non-opioid pathways. Early strategies focused on connecting discrete pharmacophores through covalent linkers, yielding chimeric molecules with dual receptor affinities. Subsequent generations incorporated integrated pharmacophores where single amino acid substitutions conferred multifunctionality, exemplified by the dermorphin-derived tetrapeptide DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂). This evolution prioritized drug-like properties, including metabolic stability and blood-brain barrier (BBB) penetration, through strategic incorporation of unnatural amino acids and conformational constraints [4] [5] [8].

Table 1: Generational Progression in Bifunctional Opioid Ligand Design

GenerationDesign StrategyRepresentative CompoundsKey Limitations
FirstCovalent linkage of pharmacophoresMorphiceptin-glycopeptide conjugatesPoor metabolic stability; low BBB penetration
SecondGlobal backbone modificationsCyclic endomorphin analogs (e.g., ZH853)Synthetic complexity; variable receptor selectivity
ThirdUnnatural amino acid substitutionsDALDA; [Dmt¹]DALDALimited oral bioavailability
FourthHybrid address-message domainsKGOP01; Dmt-Pro-Tmp-Phe-NH₂Optimized receptor engagement profiles [2] [4] [5]

The current paradigm emphasizes "message-address" domain optimization, where N-terminal modifications (message domain) drive receptor activation potency, while C-terminal modifications (address domain) fine-tune receptor selectivity and auxiliary functions. This approach is exemplified by Dmt-Pro-Tmp-Phe-NH₂, where the 2',6'-dimethyltyrosine (Dmt) message domain ensures high-affinity MOR engagement, and the C-terminal address domain incorporates novel residues like Tmp (2,2,6,6-tetramethylpiperidine-4-amino-4-carboxylic acid) to confer additional pharmacological activities [2] [5] [8].

Pharmacological Rationale for Targeted Polypharmacology in Analgesia

Mono-mechanistic MOR agonists suffer from dose-limiting adverse effects due to the broad distribution of opioid receptors in physiological systems beyond nociception. Multifunctional peptides address this limitation through three synergistic mechanisms:

  • Receptor Crosstalk Modulation: Compounds like [Dmt¹]DALDA exhibit triple action: (1) potent MOR agonism (Kᵢ = 0.143 nM), (2) norepinephrine reuptake inhibition (IC₅₀ = 4.1 µM), and (3) endogenous opioid release. This produces supra-additive analgesia by co-activating opioid and α₂-adrenergic pathways in the spinal cord, reducing required MOR activation thresholds [4] [8].

  • Heterodimer-Specific Signaling: Peptides designed with biased address domains can selectively activate MOR heterodimers (e.g., MOR-DOR heteromers), triggering unique G-protein coupling profiles that dissociate analgesia from respiratory depression. This exploits spatial organization of receptors in pain pathways versus brainstem respiratory centers [4].

  • Metabolic Stabilization: Incorporation of D-amino acids (e.g., D-Arg² in DALDA) and non-natural residues (e.g., Tmp in Dmt-Pro-Tmp-Phe-NH₂) confers resistance to peptidases, extending duration of action. Systemic stability allows peripheral activity, useful for neuropathic and inflammatory pain states where central delivery is undesirable [2] [4] [8].

This polypharmacology enables lower effective doses at primary targets, reducing off-target side effects while maintaining efficacy in complex pain states resistant to single-mechanism agents.

Structural Classification of Dmt-Containing Opioid Peptidomimetics

Dmt (2',6'-dimethyl-L-tyrosine) serves as a privileged scaffold in opioid peptidomimetics due to its enhanced receptor affinity and metabolic stability compared to tyrosine. The methyl groups at tyrosine's ortho positions create steric hindrance against enzymatic degradation while promoting optimal positioning within the MOR binding pocket. Dmt-containing peptides are classified into three structural categories:

  • Linear Tetrapeptides: Characterized by the conserved N-terminal sequence Dmt-Xaa-Yaa-Zaa-NH₂, where Xaa is typically D-Arg or D-Lys (enhancing cationicity and stability), Yaa modulates receptor selectivity, and Zaa influences membrane interaction. DALDA (Dmt-D-Arg-Phe-Lys-NH₂) represents this class, exhibiting 218-fold greater subcutaneous potency than morphine but limited BBB penetration due to high cationic charge [4] [8].

  • Conformationally Constrained Analogs: Feature cyclization or rigid amino acid substitutions (e.g., Aba: 4-amino-tetrahydro-2-benzazepinone) to stabilize bioactive conformations. KGOP01 (Dmt-D-Arg-Aba-βAla-NH₂) exemplifies this class, where Aba restricts backbone flexibility, enhancing MOR affinity (Kᵢ = 0.08 nM) and selectivity over DALDA [8].

  • Address-Modified Hybrids: Incorporate non-canonical address domains with secondary pharmacological functions. Dmt-Pro-Tmp-Phe-NH₂ belongs here, where Tmp introduces a sterically hindered piperidine moiety that may engage non-opioid targets. Structural analysis reveals:

Properties

Product Name

Dmt-Pro-Tmp-Phe-NH2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C37H47N5O5

Molecular Weight

641.8 g/mol

InChI

InChI=1S/C37H47N5O5/c1-21-14-22(2)29(23(3)15-21)20-32(35(45)40-31(34(39)44)18-26-10-7-6-8-11-26)41-36(46)33-12-9-13-42(33)37(47)30(38)19-28-24(4)16-27(43)17-25(28)5/h6-8,10-11,14-17,30-33,43H,9,12-13,18-20,38H2,1-5H3,(H2,39,44)(H,40,45)(H,41,46)/t30-,31-,32-,33-/m0/s1

InChI Key

NHSNBLRALWOIIA-YRCZKMHPSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.